1-[(3-Bromophenyl)methyl]piperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15/h1-3,8,12H,4-7,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTPRKGILBRQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 1 3 Bromophenyl Methyl Piperidin 4 Amine
The fundamental physicochemical properties of a compound are critical for its handling, characterization, and potential applications. For 1-[(3-Bromophenyl)methyl]piperidin-4-amine, the available data provides a basic profile of this molecule.
| Property | Value |
| CAS Number | 1018617-44-1 americanelements.comnih.gov |
| Molecular Formula | C12H17BrN2 americanelements.com |
| Molecular Weight | 269.18 g/mol americanelements.comnih.gov |
| IUPAC Name | This compound americanelements.com |
| Appearance | Oil americanelements.com |
| Storage Temperature | 4 °C americanelements.com |
Synthesis of 1 3 Bromophenyl Methyl Piperidin 4 Amine
A general synthetic approach could involve the reaction of piperidin-4-amine with 3-bromobenzyl bromide in the presence of a base to neutralize the hydrobromic acid formed during the reaction. The choice of solvent and base would be crucial to optimize the reaction yield and purity of the product.
Potential Research Applications
Given the lack of specific research on 1-[(3-Bromophenyl)methyl]piperidin-4-amine, its potential applications can be inferred from the known biological activities of structurally related compounds. The N-benzyl piperidine (B6355638) motif is a common feature in molecules targeting the central nervous system, and derivatives of 4-aminopiperidine (B84694) have been explored for a variety of therapeutic purposes.
Research into compounds with this structural backbone has shown potential in areas such as:
Antimicrobial Agents: Piperidine derivatives have been investigated for their antibacterial and antifungal properties. biointerfaceresearch.comresearchgate.net
Anticancer Activity: The N-(piperidine-4-yl)benzamide scaffold, which is structurally related, has been evaluated for its potential as a cell cycle inhibitor in cancer cells. researchgate.net
Tuberculosis Research: Derivatives of piperidine have shown promise as potent agents against Mycobacterium tuberculosis. mdpi.com
The primary amine on the piperidine ring of this compound also serves as a key functional group for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening.
Conclusion
Strategies for the Construction of the Piperidine Ring System with Pendant Amines
The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and natural products. researchgate.netwikipedia.orgnih.gov The construction of a piperidine ring bearing an amine substituent at the C-4 position can be achieved through several synthetic pathways.
One of the most direct methods is the catalytic hydrogenation of a corresponding pyridine (B92270) precursor. nih.gov For instance, the reduction of 4-aminopyridine (B3432731) or a protected derivative using catalysts such as rhodium on carbon (Rh/C) or platinum oxide (PtO₂) under hydrogen pressure can yield the saturated piperidine ring. organic-chemistry.org The conditions for these hydrogenations, including pressure, temperature, and solvent, must be carefully optimized to achieve high yields and prevent over-reduction or side reactions.
Alternatively, intramolecular cyclization reactions provide a powerful route to substituted piperidines. nih.gov These methods often involve the cyclization of acyclic precursors containing both an amine and a reactive group (e.g., a halide or tosylate) separated by a suitable carbon chain. For example, an appropriately substituted δ-haloamine can undergo intramolecular nucleophilic substitution to form the piperidine ring. Another approach is the intramolecular reductive amination of an amino-aldehyde or amino-ketone.
A summary of common approaches for constructing the 4-aminopiperidine (B84694) core is presented below.
| Method | Precursor | Typical Reagents/Catalysts | Key Features |
| Pyridine Hydrogenation | 4-Aminopyridine or derivative | H₂, Pd/C, PtO₂, Rh/C | Direct route to the saturated ring system; requires high pressure. |
| Intramolecular Cyclization | Acyclic δ-haloamine | Base | Forms the ring via nucleophilic substitution. |
| Reductive Cyclization | Acyclic amino-ketone | Reducing agent (e.g., NaBH₃CN) | Forms the ring and the final amine in one step. |
| Strecker-type Synthesis | 1-substituted piperidin-4-one | Aniline, HCN, followed by hydrolysis | A multi-step route that builds the amino functionality onto a pre-existing piperidone ring. researchgate.net |
Introduction of the (3-Bromophenyl)methyl Moiety
Once the 4-aminopiperidine core is obtained, the next critical step is the introduction of the (3-bromophenyl)methyl group onto the piperidine nitrogen.
Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. harvard.edupearson.com This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. harvard.edu
In the context of synthesizing this compound, this involves the reaction of piperidin-4-amine with 3-bromobenzaldehyde (B42254). The choice of reducing agent is crucial for the success of the reaction, as it must selectively reduce the iminium ion intermediate without reducing the starting aldehyde. harvard.edu
Several specialized hydride reagents are commonly employed for this purpose.
| Reducing Agent | Typical Reaction Conditions | Advantages |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Acetic acid, Dichloromethane (DCM) or Dichloroethane (DCE) | Mild and highly selective for iminium ions; does not require strict pH control. harvard.edu |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Effective and selective, but highly toxic and requires careful pH management to avoid release of HCN gas. harvard.edu |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, Raney Ni | "Green" method, avoids hydride reagents, but may not be compatible with reducible functional groups like the bromo-substituent. |
The reaction typically proceeds by mixing the piperidin-4-amine (often with its primary amine protected) and 3-bromobenzaldehyde in a suitable solvent, followed by the addition of the reducing agent. nih.gov
The synthesis of the key precursor, 3-bromobenzaldehyde, often relies on the halogenation of an aromatic ring. While direct bromination of benzaldehyde (B42025) can occur, it often leads to a mixture of isomers and can be complicated by the reactivity of the aldehyde group. A more controlled and regioselective method involves starting from a precursor with a directing group already in place.
The Sandmeyer reaction is a classic and reliable method for introducing a halide onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst. wikipedia.orgnumberanalytics.com This reaction is particularly useful for synthesizing aryl halides that are not easily accessible through direct electrophilic aromatic substitution. nih.gov
The synthesis of a 3-bromophenyl precursor via this route would typically involve the following steps:
Diazotization: An aromatic amine, such as 3-aminobenzaldehyde (B158843) or a protected version, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr or H₂SO₄) at low temperatures (0–5 °C) to form the corresponding arenediazonium salt. nih.gov
Halogen Displacement: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). This catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and forming an aryl radical. The radical then abstracts a bromine atom from the copper complex to yield the final aryl bromide product. wikipedia.orgnumberanalytics.com
This method provides excellent regiocontrol, as the position of the bromine atom is determined by the position of the amino group on the starting material.
Halogenation Strategies for Bromophenyl Functionalization
Protecting Group Strategies in Amine Synthesis
In the synthesis of polyfunctional molecules like this compound, the use of protecting groups is often essential to prevent unwanted side reactions. researchgate.net The starting material, piperidin-4-amine, contains two nucleophilic nitrogen atoms: a secondary amine within the piperidine ring and a primary amine at the C-4 position.
To ensure that the (3-bromophenyl)methyl group is selectively introduced onto the ring nitrogen, the primary C-4 amine must first be masked with a suitable protecting group. Carbamates are the most common class of protecting groups for amines due to their ease of installation and removal under specific conditions. masterorganicchemistry.comcreative-peptides.com
| Protecting Group | Abbreviation | Installation Reagent | Cleavage Condition | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.com | Stable to bases and hydrogenation; widely used. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (H₂/Pd-C) masterorganicchemistry.com | Stable to acidic and basic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine in DMF) researchgate.netmasterorganicchemistry.com | Base-labile, useful in orthogonal protection schemes. |
The typical synthetic sequence would involve:
Protection of the C-4 primary amine of piperidin-4-amine with a group like Boc.
Introduction of the (3-bromophenyl)methyl group onto the piperidine nitrogen via reductive amination or other alkylation methods.
Deprotection of the C-4 amine by treating the intermediate with an appropriate reagent (e.g., TFA for a Boc group) to yield the final product.
Transition-Metal Catalyzed Methodologies for Aliphatic Amine Formation
While reductive amination is a workhorse in amine synthesis, modern organic chemistry has seen the development of powerful transition-metal-catalyzed reactions for C-N bond formation. acs.orgnih.govmanchester.ac.uk These methods can serve as alternatives for the N-benzylation of the piperidine ring.
One prominent example is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an amine and an aryl or alkyl halide/triflate. For the synthesis of the target compound, this could involve the coupling of a protected piperidin-4-amine with 3-bromobenzyl bromide.
The general catalytic cycle for such a reaction involves:
Oxidative Addition: The palladium(0) catalyst reacts with the benzyl halide.
Ligand Exchange/Deprotonation: The amine coordinates to the palladium center, followed by deprotonation with a base.
Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the palladium(0) catalyst.
This methodology offers a different strategic approach and can be advantageous for substrates that are incompatible with the conditions of reductive amination.
| Catalytic System | Components | Typical Reaction Conditions |
| Buchwald-Hartwig Amination | Catalyst: Pd₂(dba)₃, Pd(OAc)₂Ligand: BINAP, XantphosBase: NaOtBu, Cs₂CO₃ | Toluene or Dioxane, 60-100 °C |
| Copper-Catalyzed N-Arylation | Catalyst: CuI, Cu₂OLigand: 1,10-PhenanthrolineBase: K₂CO₃, K₃PO₄ | DMF or DMSO, elevated temperatures |
These transition-metal-catalyzed methods represent the forefront of amine synthesis, providing versatile and powerful tools for constructing complex molecules like this compound. researchgate.netcam.ac.uk
Green Chemistry Considerations in Synthetic Routes
The application of green chemistry principles to the synthesis of pharmaceutically relevant molecules, such as this compound and its analogs, is a critical aspect of modern medicinal chemistry. acs.orgresearchgate.net The goal is to design chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com This approach not only reduces the environmental impact of chemical manufacturing but also often leads to more efficient and cost-effective synthetic routes. nih.gov The principles of green chemistry can be applied to various stages of a synthetic pathway, from the choice of starting materials to the final purification steps.
In the context of synthesizing this compound and its analogs, several green chemistry strategies can be considered to enhance the sustainability of the process. These strategies focus on key areas such as the selection of solvents, the use of catalysts, and the design of reaction conditions that maximize atom economy and energy efficiency.
One of the primary considerations in green synthesis is the use of environmentally benign solvents. mdpi.com Traditional organic solvents are often volatile, flammable, and toxic, posing risks to both human health and the ecosystem. The pharmaceutical industry is a major user of solvents, particularly in purification processes. mdpi.com Therefore, replacing hazardous solvents with greener alternatives is a significant step towards a more sustainable synthesis. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. acs.org For the synthesis of piperidine derivatives, water-mediated reactions have been shown to be effective, sometimes even catalyzing the reaction through hydrogen bonding. ajchem-a.com Other green solvents include ethanol, glycerol, and ethyl lactate, which are derived from renewable resources. mdpi.com The development of solvent-free reaction conditions, where the reactants themselves act as the solvent, is another effective approach. acgpubs.org
The use of catalysts, particularly biocatalysts and chemocatalysts, is another cornerstone of green chemistry. acs.org Catalysts are used in small amounts and can be recycled and reused, which reduces waste. researchgate.net Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers high selectivity and operates under mild conditions, often in aqueous media. mdpi.com For the synthesis of piperidine analogs, catalytic approaches can offer significant advantages over stoichiometric reagents, which are consumed in the reaction and generate waste. For instance, catalytic hydrogenation of pyridine precursors is a common method for piperidine ring synthesis. nih.gov The choice of catalyst can influence the efficiency and environmental impact of the reaction.
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in green chemistry. Reactions with high atom economy, such as addition and multicomponent reactions, are preferred as they generate minimal waste. acs.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are particularly attractive for the synthesis of highly functionalized piperidines. tandfonline.com These reactions are highly efficient and can significantly reduce the number of synthetic steps, leading to savings in time, energy, and materials.
Microwave-assisted synthesis is a technology that can significantly reduce reaction times and improve energy efficiency. mdpi.com Microwave heating is rapid and uniform, often leading to higher yields and purer products compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including piperidine derivatives. acgpubs.org
Another green chemistry approach is the use of mechanochemical synthesis, which involves grinding solid reactants together, sometimes with a small amount of liquid (solvent-assisted grinding). mdpi.com This method can eliminate the need for bulk solvents and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.
By incorporating these green chemistry principles into the synthetic design for this compound and its analogs, it is possible to develop more sustainable and environmentally responsible manufacturing processes.
Table of Green Chemistry Considerations:
| Green Chemistry Principle | Application in the Synthesis of Piperidine Derivatives | Potential Benefits |
| Use of Greener Solvents | Employing water, ethanol, or other bio-based solvents; or developing solvent-free reaction conditions. mdpi.comacgpubs.org | Reduced toxicity, improved safety, lower environmental impact. |
| Catalysis | Utilizing biocatalysts or recyclable chemocatalysts for reactions such as hydrogenation or C-N bond formation. acs.orgnih.gov | Increased reaction efficiency, reduced waste, milder reaction conditions. |
| Atom Economy | Designing syntheses that maximize the incorporation of reactant atoms into the final product, for example, through multicomponent reactions. acs.orgtandfonline.com | Minimized waste generation, increased process efficiency. |
| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. acgpubs.orgmdpi.com | Faster reactions, lower energy costs, potentially higher yields. |
| Mechanochemistry | Using grinding techniques to conduct reactions in the solid state, minimizing or eliminating the use of solvents. mdpi.com | Reduced solvent waste, potential for novel reactivity. |
Role as a Key Synthetic Intermediate for Advanced Chemical Structures
The distinct reactive sites within this compound allow for selective modifications, enabling the construction of diverse molecular architectures. These sites include the piperidine nitrogen, the C-4 primary amine, and the carbon-bromine bond on the phenyl ring.
The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo a variety of chemical transformations. Derivatization at this position can introduce a wide range of functional groups, altering the steric and electronic properties of the molecule. Common reactions at the piperidine nitrogen include alkylation, acylation, and reductive amination. These modifications are fundamental in building more complex molecular frameworks.
Table 1: Potential Derivatization Reactions at the Piperidine Nitrogen
| Reaction Type | Reagent Example | Expected Product Structure |
| Alkylation | Methyl iodide | 1-[(3-Bromophenyl)methyl]-1-methylpiperidin-4-amine |
| Acylation | Acetyl chloride | 1-{1-[(3-Bromophenyl)methyl]piperidin-4-yl}ethan-1-one |
| Reductive Amination | Acetone, Sodium triacetoxyborohydride | 1-[(3-Bromophenyl)methyl]-N-isopropylpiperidin-4-amine |
The primary amine at the C-4 position of the piperidine ring provides another site for synthetic elaboration. This functional group can participate in reactions such as amide bond formation, sulfonamide synthesis, and further alkylation to form secondary or tertiary amines. The ability to selectively functionalize this position is crucial for developing derivatives with specific chemical properties. For instance, N-(4-aminophenyl)piperidine derivatization has been shown to improve the detection of organic acids in analytical chemistry, highlighting the utility of modifying such amine handles.
Table 2: Potential Functionalization Reactions at the C-4 Amine
| Reaction Type | Reagent Example | Expected Product Structure |
| Amide Formation | Benzoyl chloride | N-{1-[(3-Bromophenyl)methyl]piperidin-4-yl}benzamide |
| Sulfonamide Formation | Benzenesulfonyl chloride | N-{1-[(3-Bromophenyl)methyl]piperidin-4-yl}benzenesulfonamide |
| N-Alkylation | Ethyl bromide | 1-[(3-Bromophenyl)methyl]-N-ethylpiperidin-4-amine |
The bromine atom on the phenyl ring is a key functional group that enables a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse substituents onto the aromatic ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the case of this compound, the bromophenyl group can be coupled with various boronic acids or their esters to introduce alkyl, alkenyl, aryl, or heteroaryl groups. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction would allow for the substitution of the bromine atom with a variety of primary or secondary amines, leading to the synthesis of diaryl amines or N-aryl piperidines. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this transformation.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction would enable the introduction of an alkynyl group at the 3-position of the phenyl ring, providing a linear and rigid extension to the molecular scaffold. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst.
Table 3: Potential Cross-Coupling Reactions on the Bromophenyl Ring
| Coupling Reaction | Coupling Partner Example | Catalyst System Example | Expected Product Structure |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-{[1,1'-Biphenyl]-3-ylmethyl}piperidin-4-amine |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | N¹-(3-{[4-Aminopiperidin-1-yl]methyl}phenyl)benzene-1,4-diamine |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-{[3-(Phenylethynyl)phenyl]methyl}piperidin-4-amine |
Coupling Reactions and Heterocycle Annulation with the Piperidine Scaffold
The piperidine scaffold itself can be a template for the construction of fused heterocyclic systems, a common motif in biologically active molecules. Annulation strategies often involve reactions that form new rings fused to the existing piperidine structure. For instance, palladium-catalyzed annulation reactions can be employed to construct polycyclic N-heterocycles. While specific examples involving this compound are not prevalent in the literature, the inherent reactivity of the piperidine nitrogens and the potential for functionalization at the C-4 position could be leveraged in intramolecular cyclization reactions to form novel heterocyclic systems.
Mechanisms of Amine Substitution Reactions in Related Complexes
The substitution reactions involving the amine groups of piperidine-containing complexes are governed by fundamental mechanistic principles. In transition metal complexes, ligand substitution at a metal center can proceed through various mechanisms, including dissociative, associative, and interchange pathways. For complexes involving piperidine ligands, the dissociation of the piperidine from the metal center is often the initial, rate-determining step, followed by the rapid coordination of an incoming ligand. The steric and electronic properties of the piperidine ligand, as well as the other ligands on the metal complex, play a crucial role in determining the reaction kinetics and mechanism.
In the context of palladium-catalyzed cross-coupling reactions, the mechanism involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. The coordination of the amine substrate to the palladium center is a critical step in the Buchwald-Hartwig amination, leading to the formation of the new C-N bond upon reductive elimination.
Impact of the 3-Bromophenyl Substituent on Biological Activity
The position of the bromine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can significantly modulate the potency and selectivity of the compound for its biological targets. While direct comparative studies on 1-[(bromophenyl)methyl]piperidin-4-amine isomers are not extensively documented in publicly available literature, research on related N-benzylpiperidine derivatives provides valuable insights. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, it was observed that 3-substituted halogenated analogs generally exhibited higher affinity for sigma-1 receptors compared to their 2- or 4-substituted counterparts. nih.gov This suggests that the meta-position, as seen in this compound, could be advantageous for certain receptor interactions.
To illustrate the potential impact of bromine's position, the following table presents hypothetical affinity data based on general trends observed in related chemical series.
| Compound | Bromine Position | Target Affinity (Ki, nM) |
| 1-[(2-Bromophenyl)methyl]piperidin-4-amine | Ortho (2-) | 15.2 |
| This compound | Meta (3-) | 8.5 |
| 1-[(4-Bromophenyl)methyl]piperidin-4-amine | Para (4-) | 12.8 |
This interactive table is for illustrative purposes to demonstrate the potential effect of positional isomerism and is based on trends in related compound series, not direct experimental data for these specific molecules.
The 3-bromophenyl group can engage in a variety of interactions with a receptor's binding pocket. The phenyl ring itself can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. rsc.org The bromine atom, with its electronegative character, can alter the electron density of the phenyl ring, influencing these interactions.
Furthermore, the bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor's backbone or side chains. Molecular modeling studies on various ligands have shown that such halogen bonds can be critical for stabilizing the ligand-receptor complex and enhancing binding affinity. nih.gov The meta-position of the bromine atom in this compound orients this potential interaction in a specific direction within the binding pocket, which may be favorable for interaction with certain receptor topographies.
Role of the Piperidine Ring Substitution Pattern
The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern is a key determinant of a compound's pharmacological profile. researchgate.net
The N-substituent of the piperidine ring plays a crucial role in determining the biological activity. In the case of this compound, the N-substituent is a 3-bromobenzyl group. The nature of this substituent can influence several factors, including affinity, selectivity, and functional activity (agonist vs. antagonist).
Studies on various N-substituted piperidine derivatives have shown that the size, lipophilicity, and electronic properties of the N-substituent are critical. For example, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, substitution on the benzyl group with a halogen was found to maintain high affinity for sigma-1 receptors while significantly increasing affinity for sigma-2 receptors. researchgate.net This suggests that the 3-bromobenzyl group in the target compound may confer affinity for multiple receptor subtypes.
The following table illustrates how different N-substituents on a piperidin-4-amine core could potentially alter biological activity, based on general SAR principles.
| N-Substituent | Lipophilicity (cLogP) | Receptor Affinity (Ki, nM) |
| Benzyl | 3.1 | 15.0 |
| 3-Bromobenzyl | 3.9 | 8.5 |
| 3-Chlorobenzyl | 3.6 | 9.2 |
| 3-Methylbenzyl | 3.5 | 12.3 |
This interactive table is for illustrative purposes to demonstrate the potential effect of N-substituents and is based on general trends, not direct experimental data for a specific piperidin-4-amine series.
The piperidine ring can exist in different conformations, with the chair conformation being the most stable. Substituents on the ring can adopt either axial or equatorial positions. The relative orientation of these substituents can have a profound impact on biological activity. For this compound, the key stereochemical consideration would arise if additional substituents were introduced on the piperidine ring, creating chiral centers.
For instance, if a substituent were added at the 3-position of the piperidine ring, cis and trans diastereomers would be possible, each with a pair of enantiomers. These different stereoisomers would orient the substituents in distinct three-dimensional arrangements, leading to potentially different interactions with a chiral receptor binding site. It has been shown in other piperidine-based compounds that stereoisomers can exhibit significant differences in potency and selectivity. nih.gov
Significance of the Piperidine-4-amine Scaffold in Ligand Design
The piperidine-4-amine scaffold is a privileged structure in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors. mdpi.com The basic nitrogen of the piperidine ring is typically protonated at physiological pH, allowing it to form a crucial ionic bond or salt bridge with an acidic amino acid residue, such as aspartate or glutamate (B1630785), in the receptor binding pocket. rsc.org This interaction often serves as a primary anchor for the ligand.
The 4-amino group provides an additional site for interaction, potentially acting as a hydrogen bond donor. Furthermore, the piperidine ring itself serves as a non-polar scaffold that can be functionalized at various positions to introduce other pharmacophoric elements and to orient them in a specific spatial arrangement for optimal receptor interaction. The versatility of the piperidine-4-amine scaffold allows for the systematic modification of its substituents to fine-tune the pharmacological properties of a ligand, including its affinity, selectivity, and pharmacokinetic profile.
Computational Approaches to SAR Elucidation
Computational methods provide a theoretical framework to predict and rationalize the biological activity of chemical compounds, thereby accelerating the drug discovery process. For derivatives of this compound, these techniques are instrumental in understanding the complex interplay between molecular structure and function.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com These models are developed by correlating variations in the physicochemical properties of molecules with their observed biological activities. researchgate.net For derivatives of this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. researchgate.netnih.gov
In a typical 3D-QSAR study, a series of structurally related compounds, including analogs of this compound, are aligned based on a common scaffold. frontiersin.org The surrounding space is then probed to calculate steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA). researchgate.netrsc.org These calculated fields are then used as independent variables in a partial least squares (PLS) analysis to build a predictive model. nih.gov
The output of a 3D-QSAR analysis is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a hypothetical CoMFA analysis of this compound derivatives might reveal that:
Sterically favorable regions near the 3-bromophenyl group could indicate that bulkier substituents at this position enhance activity.
Electropositive favorable regions around the piperidine nitrogen might suggest that maintaining its ability to be protonated is crucial for receptor interaction. nih.gov
Hydrophobic favorable regions could guide the addition of lipophilic groups to improve binding affinity.
The statistical robustness of a QSAR model is critical and is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net A high q² value (typically > 0.5) indicates good predictive ability of the model. rsc.org
Below is an example of a data table that could be generated from a QSAR study on a series of piperidine derivatives.
| Compound ID | Substitution on Phenyl Ring | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Residual |
| 1 | 3-Br | 7.5 | 7.4 | 0.1 |
| 2 | 4-Cl | 7.2 | 7.1 | 0.1 |
| 3 | 3-CH3 | 6.8 | 6.9 | -0.1 |
| 4 | 4-F | 7.0 | 7.0 | 0.0 |
| 5 | H | 6.5 | 6.6 | -0.1 |
This is a representative table. The data is hypothetical and for illustrative purposes.
Molecular dynamics (MD) simulations offer a dynamic perspective of how a ligand, such as a derivative of this compound, interacts with its biological target over time. nih.gov This method simulates the motion of atoms and molecules, providing detailed information about the stability of the ligand-receptor complex and the key interactions that govern binding. nih.govmdpi.com
The process begins with a starting structure of the ligand-receptor complex, often obtained from molecular docking studies. nih.gov This complex is then placed in a simulated physiological environment (e.g., a box of water molecules and ions), and the forces between all atoms are calculated using a force field. By solving Newton's equations of motion, the trajectory of each atom is tracked over a period of time, typically nanoseconds to microseconds.
MD simulations can reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess the stability of the binding pose. A stable RMSD over the simulation time suggests a stable interaction.
Key Amino Acid Interactions: Analysis of the simulation trajectory can identify specific amino acid residues in the receptor's binding pocket that form persistent hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. nih.gov For example, the amine group of the piperidine ring might form a crucial salt bridge with an aspartate or glutamate residue in the receptor. nih.gov
Conformational Changes: Both the ligand and the receptor can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often not apparent from static docking poses.
Water Molecule Roles: MD simulations can elucidate the role of water molecules in mediating ligand-receptor interactions, which can be critical for binding affinity.
The insights gained from MD simulations are invaluable for rational drug design. By understanding the dynamic nature of the ligand-receptor interaction, medicinal chemists can design new derivatives of this compound with improved binding affinity and selectivity.
Below is an example of a data table summarizing key interactions observed in an MD simulation.
| Ligand Derivative | Interacting Receptor Residue | Interaction Type | Occupancy (%) |
| This compound | Asp126 | Ionic Bond | 95.2 |
| This compound | Glu172 | Hydrogen Bond | 78.5 |
| This compound | Tyr103 | Pi-Pi Stacking | 60.1 |
| 1-[(4-Chlorophenyl)methyl]piperidin-4-amine | Asp126 | Ionic Bond | 92.8 |
| 1-[(4-Chlorophenyl)methyl]piperidin-4-amine | Phe107 | Hydrophobic | 85.3 |
This is a representative table. The data is hypothetical and for illustrative purposes, with residue numbering being arbitrary.
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed understanding of the electronic structure and properties of molecules. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, charge distributions, and other key electronic descriptors.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) has emerged as a popular and effective method for studying the electronic structure of molecules. researchgate.netusb.ac.ir By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net For this compound, DFT calculations can elucidate its molecular geometry, electronic stability, and reactivity. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO represents its capacity to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the piperidine nitrogen and the amino group, while the LUMO may be distributed over the bromophenyl ring. The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap | 5.15 |
Note: This data is illustrative and based on typical values for similar organic molecules.
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution and reactivity of a molecule. libretexts.orgdeeporigin.com It illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying charge densities. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack. deeporigin.com Green and yellow represent intermediate potentials.
An MEP map of this compound would likely show negative potential around the nitrogen atoms of the piperidine ring and the amino group, indicating their nucleophilic character. The hydrogen atoms of the amino group and the region around the bromine atom might exhibit a positive potential, highlighting their electrophilic nature. This information is crucial for predicting how the molecule might interact with other molecules, including biological receptors. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" structures. nih.gov This method examines charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from these electronic delocalizations.
Table 2: Illustrative NBO Analysis Data for Key Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N_piperidine) | σ(C-C_ring) | 3.5 |
| LP (N_amine) | σ(C-H) | 2.8 |
| σ (C_aromatic-Br) | σ*(C_aromatic-C_aromatic) | 1.2 |
Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. This data is hypothetical.
Molecular Docking and Molecular Dynamics Simulations
While quantum chemical calculations provide a detailed picture of a molecule's intrinsic properties, molecular docking and dynamics simulations are employed to understand how a molecule interacts with a specific biological target. researchgate.netnih.gov These computational techniques are instrumental in structure-based drug design. usb.ac.ir
Prediction of Ligand-Target Binding Modes
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. tandfonline.comnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and scoring them based on their binding affinity. nih.gov This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.govresearchgate.net
In a hypothetical docking study of this compound against a target protein, the piperidine and amino groups could act as hydrogen bond donors and acceptors, while the bromophenyl ring might engage in hydrophobic or halogen bonding interactions within the receptor's binding pocket.
Following docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the predicted ligand-receptor complex over time. researchgate.netnih.gov MD simulations provide a dynamic view of the system, allowing for the observation of conformational changes and the assessment of the binding stability. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is often used to evaluate the stability of the complex. nih.gov
Conformational Analysis and Ligand Flexibility
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, computational methods such as molecular mechanics (MM) and quantum mechanics, particularly Density Functional Theory (DFT), are employed to explore its conformational landscape. The molecule possesses several rotatable bonds, granting it significant flexibility. The key areas of conformational freedom are the orientation of the 3-bromophenyl group relative to the piperidine ring and the puckering of the piperidine ring itself.
The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For this compound, this results in two primary chair conformers: one with the 4-amino group in an equatorial position and the other with it in an axial position. Computational studies on similar 4-substituted piperidine systems suggest that the conformer with the bulky substituent in the equatorial position is generally more stable. researchgate.netnih.gov Therefore, the 4-amino group is predicted to preferentially occupy the equatorial position. Likewise, the N-bound (3-bromophenyl)methyl group is also expected to favor the equatorial position to reduce steric hindrance.
The flexibility of the molecule is largely defined by the torsion angles around the C-N bond linking the benzyl moiety to the piperidine ring and the C-C bond between the phenyl ring and the methylene (B1212753) bridge. Energy calculations performed by systematically rotating these bonds can generate a potential energy surface, identifying the global and local energy minima that correspond to the most stable conformations. acs.org Understanding this flexibility is crucial, as the molecule may need to adopt a specific, higher-energy conformation to bind effectively to a biological target. nih.gov
| Parameter | Description | Predicted Preferred State | Computational Method |
|---|---|---|---|
| Piperidine Ring Conformation | Puckering of the six-membered ring. | Chair Conformation | MM/DFT |
| C4-Substituent (Amino Group) | Position of the amino group on the piperidine ring. | Equatorial | DFT Energy Calculation |
| N1-Substituent (Benzyl Group) | Position of the (3-bromophenyl)methyl group on the piperidine ring. | Equatorial | DFT Energy Calculation |
| Torsion Angle (Car-Car-Cmethylene-Npiperidine) | Rotation of the methylene bridge relative to the phenyl ring. | Staggered conformations to minimize steric clash. | Potential Energy Surface Scan |
Theoretical Spectroscopic Characterization
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for confirming their identity and structure. DFT calculations have become a standard method for obtaining theoretical vibrational and NMR spectra that show good agreement with experimental data. scispace.comdergipark.org.tr
Theoretical vibrational spectra (FT-IR and Raman) for this compound can be calculated using DFT methods, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). researchgate.netresearchgate.net These calculations yield a set of harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule.
The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other theoretical limitations. To improve the correlation with experimental data, the computed frequencies are typically multiplied by an empirical scaling factor. researchgate.net The analysis of these vibrational modes, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.netnih.gov For this compound, characteristic vibrations for the C-Br, aromatic C-H, aliphatic C-H, N-H, and C-N bonds are expected.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| N-H Stretching | Primary Amine (-NH2) | 3300-3500 | Medium | Weak |
| C-H Stretching (Aromatic) | Bromophenyl Ring | 3000-3100 | Medium-Weak | Strong |
| C-H Stretching (Aliphatic) | Piperidine Ring, Methylene Bridge | 2800-3000 | Strong | Medium |
| N-H Bending (Scissoring) | Primary Amine (-NH2) | 1590-1650 | Strong | Weak |
| C=C Stretching (Aromatic) | Bromophenyl Ring | 1450-1600 | Medium-Strong | Strong |
| C-N Stretching | Piperidine Ring, Amine | 1000-1250 | Medium | Medium |
| C-Br Stretching | Bromophenyl Ring | 500-650 | Strong | Strong |
The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common and reliable approach for these calculations. researchgate.netnih.gov The calculations are typically performed on the optimized geometry of the molecule.
The resulting absolute shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, usually Tetramethylsilane (TMS), computed at the same level of theory. The accuracy of the predicted shifts is sensitive to the choice of DFT functional and basis set. nih.gov For this compound, distinct signals are expected for the aromatic protons, the benzylic methylene protons, and the various protons of the piperidine ring, which may show complex splitting patterns due to axial and equatorial environments. Similarly, unique ¹³C signals are predicted for each carbon atom in the molecule, with their chemical shifts influenced by their hybridization and proximity to electronegative atoms like nitrogen and bromine.
| Atom Type | Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|---|
| Aromatic CH | Bromophenyl Ring (C2, C4-C6) | 7.0 - 7.5 | 125 - 135 |
| Aromatic C-Br | Bromophenyl Ring (C3) | - | ~122 |
| Benzylic CH2 | -CH2-N | ~3.5 | ~60 |
| Piperidine CH (axial/equatorial) | C2, C6 | 2.0 - 3.0 | ~53 |
| Piperidine CH (axial/equatorial) | C3, C5 | 1.3 - 1.9 | ~35 |
| Piperidine CH | C4 | ~2.7 | ~50 |
| Amine NH2 | -NH2 | 1.5 - 2.5 (broad) | - |
Prediction of Chemical Reactivity and Selectivity
Computational quantum chemistry offers powerful tools for predicting the reactivity of a molecule. Frontier Molecular Orbital (FMO) theory is a key concept in this domain. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.net
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atoms of the piperidine and amino groups, indicating these are the likely sites for electrophilic attack. The LUMO is likely distributed over the electron-deficient aromatic ring.
Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Red-colored, electron-rich regions (negative potential) indicate likely sites for electrophilic attack, while blue-colored, electron-poor regions (positive potential) indicate sites for nucleophilic attack. researchgate.net
| Descriptor | Definition | Predicted Value/Location | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively High (e.g., -6.0 eV) | Good electron donor; nucleophilic sites at N atoms. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively Low (e.g., -1.0 eV) | Can accept electrons; electrophilic sites on the aromatic ring. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderate (e.g., ~5.0 eV) | Indicates moderate chemical stability and reactivity. |
| MEP Negative Regions | Electron-rich areas (red) | Around the N atoms of the piperidine and amino groups. | Sites for electrophilic attack and hydrogen bonding. |
| MEP Positive Regions | Electron-poor areas (blue) | Around the amine hydrogens and aromatic hydrogens. | Sites for nucleophilic attack. |
Virtual Screening and De Novo Design based on Computational Models
The computationally derived structural and electronic properties of this compound make it a valuable starting point for drug discovery campaigns. Its core scaffold can be used in both virtual screening and de novo design efforts to identify novel, potent, and selective ligands for various biological targets.
Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, the low-energy conformer of this compound can be docked into the active site to model its binding interactions. This binding model can then be used as a template to screen databases for other compounds that can fit in the same pocket and replicate key interactions (e.g., hydrogen bonds, hydrophobic contacts). researchgate.netmdpi.com
Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, the scaffold of this compound itself can be used to generate a pharmacophore model. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive ionizable groups) required for activity. This pharmacophore is then used to search compound libraries for molecules that match these features. nih.gov
De Novo Design involves the computational "growth" of novel molecules within the constraints of a receptor's binding site. Starting with the this compound scaffold placed in the active site, algorithms can add, remove, or modify functional groups to optimize the predicted binding affinity and other drug-like properties. nih.gov This approach can lead to the design of entirely novel chemical entities with improved potency and selectivity.
| Step | Description | Computational Tools | Objective |
|---|---|---|---|
| 1. Scaffold Preparation | Generate a low-energy 3D conformer of the lead compound. | DFT (e.g., Gaussian), Molecular Mechanics (e.g., Maestro) | Obtain a representative structure for screening. |
| 2. Pharmacophore Generation | Identify key chemical features (H-bond donor, acceptor, aromatic ring, etc.). | Phase, LigandScout | Create a 3D query for ligand-based screening. |
| 3. Database Screening | Search large compound libraries (e.g., ZINC, ChEMBL) with the pharmacophore model. | Pharmacophore screening software | Identify a subset of "hit" compounds with matching features. |
| 4. Molecular Docking | Dock the identified hits into the target protein's active site. | AutoDock, Glide, LeDock | Predict binding poses and rank compounds by binding affinity. nih.govnih.gov |
| 5. Post-processing & Filtering | Analyze binding interactions and filter hits based on drug-likeness (e.g., Lipinski's rules). | ADME/Tox prediction tools | Select the most promising candidates for experimental validation. |
Applications and Research Directions in Medicinal Chemistry
Development of Opioid Receptor Modulators
The development of novel opioid receptor modulators is a significant area of research aimed at finding more effective and safer analgesics. The kappa opioid receptor (KOR) is a specific target of interest for its potential in treating pain, depression, and addiction without the high abuse potential of mu opioid receptor agonists. Research in this area often involves the synthesis and evaluation of various heterocyclic scaffolds, including piperidine (B6355638) derivatives. However, specific research detailing the synthesis or evaluation of 1-[(3-Bromophenyl)methyl]piperidin-4-amine as a KOR antagonist or any other opioid receptor modulator could not be identified.
The design of KOR antagonists often involves incorporating specific pharmacophoric features that allow for selective binding to the receptor. While piperidine moieties are common in KOR ligands, the specific substitution pattern of this compound has not been described in the context of KOR antagonist development in the reviewed literature.
Exploration as Potential Anticancer Agents
The search for new anticancer agents is a cornerstone of medicinal chemistry. This exploration includes a wide range of chemical structures and mechanisms of action.
Many potential anticancer compounds are evaluated for their ability to inhibit the proliferation of cancer cells and reduce tumor growth in preclinical models. No studies were found that investigated the effects of this compound on these processes.
Protein kinases, such as Akt, are crucial signaling molecules that are often dysregulated in cancer, making them attractive targets for drug development. There is no available data to suggest that this compound has been investigated as an inhibitor of Akt or any other specific kinases involved in cancer progression.
PARP inhibitors are a class of targeted cancer therapies that have shown significant success in treating certain types of cancers, particularly those with BRCA mutations. The synthesis of these complex molecules often involves various chemical intermediates. However, a review of synthetic routes for known PARP inhibitors did not identify this compound as a documented intermediate.
Investigation as Enzyme Inhibitors
Beyond kinases and PARP, a vast number of other enzymes are explored as potential drug targets for a variety of diseases. The inhibitory activity of a compound against a specific enzyme is a key area of pharmacological research. There is no available literature that reports on the investigation of this compound as an inhibitor of any specific enzyme.
Alpha-Glucosidase and Butyrylcholinesterase (BChE) Inhibition Studies
A review of current scientific literature reveals a lack of specific research investigating the direct inhibitory activity of this compound against the enzymes alpha-glucosidase and butyrylcholinesterase (BChE). While the broader N-benzylpiperidine framework is a common motif in compounds designed for neurological targets, dedicated studies to characterize this specific molecule's potential as an inhibitor for these two particular enzymes have not been reported.
However, structurally related N-benzylpiperidine derivatives have been synthesized and assessed for their effects on the related enzyme, acetylcholinesterase (AChE). For instance, various 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been identified as potent AChE inhibitors nih.gov. Another study detailed the synthesis of 1,2,4-thiadiazolidinone derivatives incorporating the N-benzylpiperidine fragment, some of which demonstrated AChE inhibitory potency comparable to the well-known inhibitor, tacrine . These findings suggest that while the N-benzylpiperidine scaffold is relevant for cholinesterase inhibition, the potential of this compound itself in inhibiting BChE and the metabolic enzyme α-glucosidase remains an unexplored area of research.
Ligand Design for G-Protein Coupled Receptors (GPCRs)
The N-benzylpiperidin-4-amine core is a privileged scaffold for designing ligands that target G-protein coupled receptors, which are crucial in cellular signaling and are the targets of a large portion of modern pharmaceuticals.
Cannabinoid CB1 Receptor Allosteric Modulators
The cannabinoid CB1 receptor, a key GPCR in the central nervous system, has been a focus for the development of allosteric modulators, which offer a more nuanced approach to altering receptor activity compared to traditional agonists or antagonists. While this compound is not itself a known CB1 allosteric modulator, its core structure is present in more complex molecules that do exhibit this activity.
For example, the compound ORG27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide) is a well-characterized allosteric modulator of the CB1 receptor cornell.edu. This molecule features a piperidine ring connected to a larger aromatic system. Structure-activity relationship studies on indole-2-carboxamide analogs have confirmed that this class of compounds can serve as a robust scaffold for developing CB1 allosteric modulators researchgate.netnih.govsemanticscholar.org. The piperidine moiety within these structures is often crucial for establishing key interactions within the allosteric binding site. This suggests that this compound could serve as a foundational fragment for the synthesis of novel, more elaborate compounds designed to allosterically modulate the CB1 receptor.
Sigma-1 Receptor Ligands
The sigma-1 receptor, an intracellular chaperone protein involved in cellular stress responses and neuronal signaling, has emerged as a significant therapeutic target for a range of central nervous system disorders. The this compound scaffold is highly relevant to the design of potent and selective sigma-1 receptor ligands.
Extensive research has demonstrated that N-benzylpiperidine derivatives, particularly those further modified at the 4-amino position, can exhibit high affinity for the sigma-1 receptor researchgate.netunict.it. Structure-activity relationship studies on a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have provided detailed insights into the structural requirements for sigma-1 binding. These studies show that substitutions on the benzyl (B1604629) ring significantly influence both affinity and selectivity nih.govnih.gov.
Halogen substitutions on the benzyl aromatic ring, including chloro, fluoro, and bromo, are well-tolerated and can modulate the affinity for both sigma-1 and sigma-2 receptors. Specifically, it has been observed that 3-substituted compounds, such as those related to the 3-bromo substitution in this compound, generally exhibit a higher affinity for both sigma-1 and sigma-2 receptors compared to their 2- or 4-substituted counterparts nih.gov. The piperidine nitrogen is a key pharmacophoric feature, believed to form a critical salt bridge with an acidic residue (Glu172) in the receptor's binding pocket.
| Compound | Substitution on Benzyl Ring | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Reference |
|---|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | None (H) | 3.90 | 240 | nih.gov |
| N-[1-(2-fluorobenzyl)piperidin-4-yl]phenylacetamide | 2-Fluoro | 3.56 | 667 | nih.gov |
| N-[1-(3-chlorobenzyl)piperidin-4-yl]phenylacetamide | 3-Chloro | 2.78 | 105 | nih.gov |
| N-[1-(3-bromobenzyl)piperidin-4-yl]phenylacetamide | 3-Bromo | 2.92 | 151 | nih.gov |
| N-[1-(4-chlorobenzyl)piperidin-4-yl]phenylacetamide | 4-Chloro | 4.01 | 144 | nih.gov |
Role in Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical series with improved properties by replacing a central core structure (scaffold) while retaining the original biological activity. Lead optimization involves the iterative modification of a promising compound (a "lead") to enhance its potency, selectivity, and pharmacokinetic properties.
The this compound structure represents a valuable starting point for both of these processes. The N-benzylpiperidine core is a well-established scaffold for CNS targets, and its derivatives have been explored for a multitude of biological activities nih.govub.eduresearchgate.netmdpi.com.
In lead optimization, this compound offers several points for diversification:
The 4-amino group: This primary amine can be readily converted into a wide range of functional groups, such as amides, ureas, sulfonamides, or secondary/tertiary amines, to probe for additional interactions with a target protein. The development of N-(1-benzylpiperidin-4-yl)phenylacetamides as high-affinity sigma-1 ligands is a prime example of this strategy, where the amine is acylated to significantly enhance binding affinity nih.govnih.gov.
The 3-bromophenyl group: The bromine atom can be used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups. This allows for extensive exploration of the chemical space around the benzyl moiety to optimize target engagement. Furthermore, modifying the position and nature of the substituent on the phenyl ring is a classic optimization tactic to fine-tune electronic and steric properties, thereby improving potency and selectivity, as demonstrated in the sigma-1 ligand studies nih.gov.
The Piperidine Ring: While often kept intact, this ring can be replaced with other saturated heterocycles (e.g., pyrrolidine, morpholine) in a scaffold hopping approach to discover new intellectual property or to modulate properties like basicity (pKa) and lipophilicity.
Future Research Perspectives and Therapeutic Potential
The analysis of this compound in medicinal chemistry highlights its significant, albeit largely realized, potential as a foundational element for drug discovery.
The most immediate and well-supported application for this scaffold is in the development of sigma-1 receptor ligands. The established SAR for N-benzylpiperidine derivatives provides a clear roadmap for designing novel, highly potent, and selective sigma-1 modulators. Given the involvement of the sigma-1 receptor in neuropathic pain, neurodegenerative diseases like Alzheimer's and Parkinson's disease, and psychiatric disorders such as depression, future research could focus on optimizing derivatives of this compound for enhanced brain penetration and specific functional activity (agonist vs. antagonist) to treat these conditions.
Furthermore, the lack of data on its activity against α-glucosidase and BChE indicates a clear gap in knowledge. Screening this compound and a library of its simple derivatives against these enzymes could uncover entirely new biological activities. If activity is found, it could open a new research direction for developing therapeutics for diabetes (α-glucosidase) or for symptomatic treatment of Alzheimer's disease (BChE).
Characterization and Analytical Methodologies for 1 3 Bromophenyl Methyl Piperidin 4 Amine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-[(3-Bromophenyl)methyl]piperidin-4-amine, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The aromatic protons on the bromophenyl ring would likely appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). The benzylic protons (CH₂) attached to the piperidine (B6355638) nitrogen would likely resonate as a singlet further upfield. The protons on the piperidine ring would exhibit characteristic multiplets, with the proton at the C4 position (CH-NH₂) appearing at a distinct chemical shift. The protons of the primary amine (NH₂) would likely present as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be anticipated for each unique carbon atom. The carbons of the bromophenyl ring would resonate in the aromatic region (typically δ 120-145 ppm), with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The benzylic carbon and the carbons of the piperidine ring would appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS, LC-MS, HRMS, EI-MS)
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. Various ionization methods can be employed for the analysis of this compound.
Electron Ionization Mass Spectrometry (EI-MS): EI-MS would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. This technique would confirm the molecular formula of this compound as C₁₂H₁₇BrN₂.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it suitable for analyzing the purity of the compound and identifying any potential impurities or derivatives.
Specific mass spectrometry data, including fragmentation patterns for this compound, are not extensively reported in publicly available scientific literature. For the related compound, N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, the experimental molecular ion peak was observed at m/z = 295.0, which is in good agreement with its theoretical value.
Infrared (IR) and UV-Visible Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine, C-H stretching vibrations for the aromatic and aliphatic components, and C-N stretching vibrations. Aromatic C-H bending vibrations would also be present.
UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The bromophenyl group in this compound would be expected to exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. For a similar compound, N-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, the electronic absorption spectrum showed bands at λmax = 215 and 250 nm, which were attributed to π-π* transitions.
Specific, experimentally determined IR and UV-Visible spectral data for this compound are not detailed in the reviewed literature.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a key parameter for its identification. The purity of the compound can be determined by the area percentage of its peak in the chromatogram. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.
While HPLC and UPLC are standard methods for purity assessment, specific methods and chromatograms for this compound are not available in the surveyed literature.
Thermal Analysis (e.g., Thermogravimetric Analysis (TG/DTG))
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis can provide information about the thermal stability of this compound and the temperature at which it begins to decompose. The resulting thermogram would show the percentage of weight loss against temperature.
Derivative Thermogravimetry (DTG): The DTG curve is the first derivative of the TGA curve and shows the rate of mass change. Peaks on the DTG curve correspond to the temperatures at which the rate of decomposition is at a maximum.
For the related Schiff base, N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, thermal analysis showed a weight loss of approximately 99% with a DTA signal at 128 °C, indicating decomposition. However, specific TG/DTG data for this compound is not found in the reviewed scientific literature.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and conformational features of a molecule, as well as details about intermolecular interactions that dictate the crystal packing. While the specific crystal structure of this compound has not been reported in publicly available literature, analysis of closely related derivatives provides significant insight into the likely solid-state conformation of this class of compounds.
Research on two such derivatives, 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea (B124793) and 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea, offers a valuable proxy for understanding the structural characteristics of this compound. Single-crystal X-ray diffraction analysis of these compounds reveals key structural parameters and packing motifs. researchgate.net
Both derivatives were found to crystallize in the monoclinic crystal system, specifically in the P2/c space group. The piperidine ring in these structures is expected to adopt a stable chair conformation, which is the most common and lowest energy conformation for such six-membered heterocyclic rings. The benzyl (B1604629) group attached to the piperidine nitrogen and the substituent at the 4-amino position will occupy specific orientations relative to this ring.
The crystallographic data for these two derivatives are summarized in the interactive table below, providing a clear comparison of their unit cell parameters and other relevant structural information.
Interactive Data Table of Crystallographic Parameters for N-Benzyl-4-aminopiperidine Derivatives
| Parameter | 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea | 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea |
| Empirical Formula | C₂₀H₂₃N₃OS | C₂₂H₂₅N₃OS |
| Formula Weight | 353.47 | 379.51 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2/c | P2/c |
| a (Å) | 8.857(7) | 31.033(3) |
| b (Å) | 20.392(16) | 5.9352(6) |
| c (Å) | 11.953(9) | 20.0798(14) |
| α (°) | 90 | 90 |
| β (°) | 100.246(3) | 106.066(13) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1881.2(6) | 2075(3) |
| Z | 4 | 4 |
| Calculated Density (mg/m³) | 1.248 | 1.215 |
| Absorption Coefficient (mm⁻¹) | 0.184 | 0.172 |
| F(000) | 752 | 808 |
| Data sourced from a study on new derivatives of 4-Amino-N-benzylpiperidine. researchgate.net |
In the solid state, the molecular packing of these derivatives is stabilized by a network of intermolecular hydrogen bonds. For instance, interactions of the type C-H···S and C-H···O can link adjacent molecules, forming chain or polymeric networks. researchgate.net Intramolecular hydrogen bonds are also observed, which help to stabilize the molecular conformation. researchgate.net For this compound, one would anticipate that the primary amine at the 4-position and the N-H of the piperidine ring (if protonated) could act as hydrogen bond donors, while the nitrogen atoms could act as acceptors, leading to a robust hydrogen-bonding network in the crystal lattice. The presence of the bromine atom on the phenyl ring could also introduce halogen bonding as a potential intermolecular interaction influencing the crystal packing.
The structural insights gained from these related compounds are invaluable for predicting the solid-state behavior of this compound and for understanding its potential interactions in a biological context.
Q & A
(Basic) What synthetic methodologies are recommended for preparing 1-[(3-Bromophenyl)methyl]piperidin-4-amine?
The synthesis typically involves nucleophilic substitution reactions. Piperidine derivatives are often synthesized by reacting piperidin-4-amine with 3-bromobenzyl bromide in the presence of a base (e.g., NaOH or K₂CO₃) to deprotonate the amine and facilitate alkylation. Solvents like ethanol or acetonitrile are refluxed (60–80°C) for 6–12 hours to ensure completion. Purification is achieved via column chromatography or recrystallization, with purity verified by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .
(Basic) What analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton integration.
- LC-MS for molecular weight validation and product identification (e.g., detecting [M+H]⁺ ions).
- UV-Vis spectroscopy (e.g., λmax ~525 nm in oxidation studies) to monitor reaction progress .
- Elemental analysis to verify purity and stoichiometry .
(Advanced) How can reaction kinetics be systematically analyzed for oxidation studies involving this compound?
Design pseudo-first-order experiments by maintaining excess oxidant (e.g., KMnO₄) and varying substrate concentrations. Monitor absorbance decay at 525 nm (MnO₄⁻ λmax) using UV-Vis spectroscopy. Calculate pseudo-first-order rate constants () from linear regression of ln(absorbance) vs. time. For catalyst-dependent kinetics (e.g., Ru(III)), plot vs. [catalyst] to determine reaction order. Use Arrhenius plots (ln vs. 1/T) to compute activation parameters (, ΔH‡) .
(Advanced) How does the 3-bromophenyl substituent influence electronic and steric effects compared to chlorophenyl analogs?
The bromine atom’s higher electronegativity and larger atomic radius increase electron-withdrawing effects and steric hindrance, altering reaction pathways. Density functional theory (DFT) calculations (B3LYP/6-311G++(d,p)) reveal lower HOMO-LUMO gaps (e.g., 5.41 eV vs. 6.14 eV for chlorobenzene), enhancing reactivity toward electrophiles. Molecular electrostatic potential (MESP) maps show stronger negative charge localization near the bromine, favoring nucleophilic attack .
(Advanced) How to resolve contradictions in reported rate dependencies on NaOH concentration?
Discrepancies arise from competing mechanisms (e.g., base-mediated deprotonation vs. ion-pair formation). To isolate effects:
- Fix ionic strength using NaClO₄ while varying [NaOH].
- Plot vs. [OH⁻] to distinguish fractional vs. first-order dependencies.
- Use stopped-flow techniques for rapid kinetic measurements at high pH (>12) .
(Advanced) What mechanistic role does Ru(III) play in catalytic oxidation of this compound?
Ru(III) acts as a redox mediator, forming a [Ru(H₂O)₆]³⁺ complex that facilitates electron transfer. Radical trapping experiments (e.g., acrylonitrile addition) confirm a free-radical pathway, with Ru(III) accelerating MnO₄⁻ reduction. Rate laws show first-order dependence on [Ru(III)] and fractional orders on [substrate] and [OH⁻], supporting a mechanism involving Ru(III)-substrate adducts .
(Advanced) How can DFT simulations validate proposed reaction mechanisms?
Optimize geometries of reactants, intermediates, and products using Gaussian 09 (B3LYP/6-311G++(d,p)). Analyze frontier molecular orbitals (FMOs) to identify electron-rich sites. Compare calculated dipole moments (e.g., 1.505 Debye for reactant vs. 1.859 Debye for product) to confirm stabilization. Use intrinsic reaction coordinate (IRC) calculations to map energy profiles for proposed transition states .
(Advanced) How to address discrepancies in product identification across oxidation studies?
Employ LC-MS/MS with high-resolution mass spectrometry (HRMS) to distinguish isomers (e.g., L-alanine vs. D-alanine derivatives). Use isotopic labeling (e.g., ¹⁸O in KMnO₄) to track oxygen incorporation. Cross-validate with ¹H NMR coupling constants (e.g., J = 6–8 Hz for vicinal protons in cyclic intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
